![molecular formula C16H14F4N2O5S B4196466 3-nitro-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B4196466.png)
3-nitro-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide
Overview
Description
3-nitro-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide is a sulfonamide compound that has been used in scientific research for a variety of purposes. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-nitro-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide involves the inhibition of certain enzymes. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in the body. Heme oxygenase is an enzyme that breaks down heme, a molecule found in red blood cells. By inhibiting these enzymes, this compound may have therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell and animal models. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and glaucoma.
Advantages and Limitations for Lab Experiments
The advantages of using 3-nitro-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide in lab experiments include its ability to inhibit specific enzymes and its potential therapeutic effects in the treatment of various diseases. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For the study of 3-nitro-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide include further investigation of its potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and glaucoma. Studies may also focus on the development of new compounds based on the structure of this compound with improved safety and efficacy profiles. Additionally, studies may explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
3-nitro-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide has been used in scientific research for its ability to inhibit certain enzymes such as carbonic anhydrase and heme oxygenase. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma.
properties
IUPAC Name |
3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O5S/c17-15(18)16(19,20)10-27-9-11-4-6-12(7-5-11)21-28(25,26)14-3-1-2-13(8-14)22(23)24/h1-8,15,21H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDPLSJTUVEFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)COCC(C(F)F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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